Benzo[b]thiophene-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon activation by its agonists, including this compound, STING triggers the IRF and NF-κB pathways . The proposed binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host that leaks into the cytoplasm . This leakage prompts the production of cGAMP, which engages the adaptor protein STING in the C-terminal ligand-binding domain .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the activation of the stimulator of interferon genes (STING) pathway. This compound interacts with the STING protein, which is localized in the endoplasmic reticulum membrane. Upon activation by this compound, STING triggers the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions lead to the production of type I interferons and proinflammatory cytokines, thereby priming the innate immune response .
Cellular Effects
This compound has been shown to affect various types of cells, including endothelial cells, macrophages, dendritic cells, and B cells. The compound influences cell function by activating the STING pathway, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of STING by this compound leads to the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, resulting in the production of interferons and cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the STING protein. The compound forms hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN-binding domain of STING. These interactions induce a conformational change in the STING protein, transitioning it from an inactive “open” state to an active “closed” conformation. This activation triggers the downstream signaling pathways, leading to the production of immune response mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, leading to sustained activation of the STING pathway and prolonged immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including excessive production of proinflammatory cytokines and potential tissue damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s activation of the STING pathway influences metabolic flux and metabolite levels, contributing to the overall immune response. Additionally, this compound may affect the production of secondary messengers such as cyclic GMP-AMP (cGAMP), further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The efficient transport and distribution of this compound are essential for its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with the STING protein. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise subcellular localization of the compound is essential for its effective activation of the STING pathway and subsequent immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-2-carboxamide typically involves the introduction of various substituents on the benzo[b]thiophene ring. One common method includes the condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to facilitate the formation of the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a modulator of biological pathways, particularly in the immune response.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Comparison with Similar Compounds
Benzofuran-2-carboxamide: Similar structure but contains an oxygen atom instead of sulfur.
Thiophene-2-carboxamide: Lacks the fused benzene ring present in benzo[b]thiophene-2-carboxamide.
Benzo[c]thiophene-2-carboxamide: Differently fused ring system compared to this compound.
Uniqueness: this compound is unique due to its specific interaction with the STING protein, which is not observed in its analogs. This unique interaction makes it a valuable compound for studying immune responses and developing therapeutic agents .
Properties
IUPAC Name |
1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCBCSGKXNZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285046 | |
Record name | 1-Benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-42-7 | |
Record name | Benzo[b]thiophene-2-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do benzo[b]thiophene-2-carboxamide derivatives exert their anti-inflammatory effects?
A1: Research suggests that certain benzo[b]thiophene-2-carboxamides, such as PD 144795, can inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. [, ] This inhibition reduces the adhesion of leukocytes to the endothelium, thereby mitigating the inflammatory response. [, , ]
Q2: Is the anti-inflammatory mechanism of action of PD 144795 dependent on NFκB inhibition?
A2: Studies using human aortic endothelial cells (HAECs) indicate that PD 144795 does not inhibit the activation of the transcription factor NFκB, unlike other anti-inflammatory agents like pyrrolidine dithiocarbamate (PDTC). This suggests a distinct, NFκB-independent mechanism of action for PD 144795. []
Q3: How do this compound derivatives interact with the TrkB receptor?
A3: Specific this compound derivatives, such as ANA-12 (N-[2-[[(hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]-benzo[b]thiophene-2-carboxamide), act as selective antagonists of the TrkB receptor. [] These antagonists bind to the receptor, blocking the binding of its natural ligands, such as BDNF, and inhibiting downstream signaling pathways. []
Q4: What are the potential implications of TrkB receptor antagonism by this compound derivatives in the context of neurological disorders?
A4: TrkB receptor signaling is implicated in various neurological processes, including neuronal survival, synaptic plasticity, and cognition. [] The ability of this compound derivatives to modulate TrkB receptor activity suggests their potential as therapeutic agents for neurological disorders where TrkB signaling is dysregulated. [, ]
Q5: Do this compound derivatives exhibit antimalarial activity, and if so, what is their mechanism of action?
A5: Research has shown that certain bromo-benzothiophene-2-carboxamide derivatives, like 3-bromo-N-(4-fluorobenzyl)this compound (compound 6), act as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). [, ] This enzyme is crucial for fatty acid biosynthesis in the parasite, and its inhibition disrupts parasite growth and survival. [, ]
Q6: How do structural modifications to the this compound scaffold affect its biological activity?
A6: Extensive SAR studies have been conducted on benzo[b]thiophene-2-carboxamides, revealing that even subtle changes in the substituents at various positions can significantly impact their potency, selectivity, and pharmacological profile. [, , , ] For example, the presence and nature of substituents at the 3-position, as well as the nature of the amide substituent, have been shown to influence activity. [, , , ]
Q7: Are there specific structural features within the this compound class that are associated with selective activity towards different nicotinic acetylcholine receptor (nAChR) subtypes?
A7: Yes, research on positive allosteric modulators (PAMs) of nAChRs, such as (R)-7-bromo-N-(piperidin-3-yl)this compound (Br-PBTC), has revealed that structural modifications can influence subtype selectivity. [, ] For instance, mutations near the Br-PBTC binding site on the α4 subunit can alter its selectivity profile. [, ]
Q8: What is known about the stability of this compound derivatives under various conditions?
A8: The stability of these compounds can vary depending on the specific substituents and environmental factors such as pH, temperature, and light exposure. [, ] Further research on the stability of specific derivatives under different conditions is essential for developing stable formulations.
Q9: What are some potential formulation strategies to enhance the stability, solubility, or bioavailability of this compound derivatives?
A9: Various formulation approaches, such as nanoencapsulation, liposomal delivery systems, and the use of cyclodextrins, could potentially improve the stability, solubility, and bioavailability of these compounds. [, ] The choice of formulation strategy depends on the specific physicochemical properties of the compound and the desired route of administration.
Q10: What are some of the in vitro and in vivo models used to evaluate the biological activity of this compound derivatives?
A10: Researchers have employed various in vitro assays, including cell-based assays to assess the effects on adhesion molecule expression, enzyme inhibition assays for antimalarial activity, and electrophysiological recordings for nAChR modulation. [, , , ] In vivo models, such as rodent models of inflammation, parasitic infections, and cognitive function, are used to evaluate efficacy and explore potential therapeutic applications. [, , , , ]
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